2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid
Overview
Description
2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol It is a benzoxazine derivative, which is a class of compounds known for their diverse chemical and biological properties
Preparation Methods
The synthesis of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid typically involves the reaction of an appropriate benzoxazine precursor with propionic acid under controlled conditions. One common method involves the use of paraformaldehyde and aniline derivatives in a Mannich reaction, followed by cyclization to form the benzoxazine ring . The reaction conditions often require heating and the use of solvents such as toluene or 1,4-dioxane to achieve high yields and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, it serves as a scaffold for designing drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid can be compared with other benzoxazine derivatives, such as:
6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid: This compound has a similar structure but includes a chlorine atom, which can alter its chemical and biological properties.
2-Phenyl-4H-3,1-benzoxazin-4-one: This derivative has a phenyl group, which can enhance its stability and reactivity in certain reactions.
8-Amino-3,4-dihydro-2H-1,4-benzoxazin-3-one: The presence of an amino group can increase its solubility and potential for forming hydrogen bonds.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(3-oxo-1,4-benzoxazin-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10-7-16-9-4-2-1-3-8(9)12(10)6-5-11(14)15/h1-4H,5-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHULHAHXIGPYKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391439 | |
Record name | 3-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23866-15-1 | |
Record name | 3-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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